4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid, typically involves the reaction of pyridine derivatives with various reagents. One common method involves the condensation of 2-aminopyridine with β-diketones under acidic conditions . Another approach is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of 1,5-naphthyridines often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds also exhibit significant biological activities and are used in similar applications.
1,8-Naphthyridines: Known for their use in medicinal chemistry and material science.
Uniqueness
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the pyrrolidine ring, which can enhance its biological activity and selectivity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c17-12-8(13(18)19)7-14-9-3-4-10(15-11(9)12)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19) |
InChI Key |
WVTDUKUHYOJLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C2)N=CC(C3=O)C(=O)O |
Origin of Product |
United States |
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